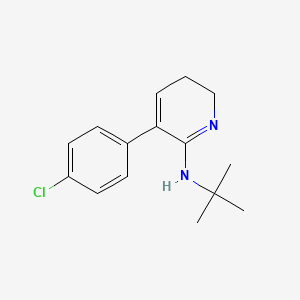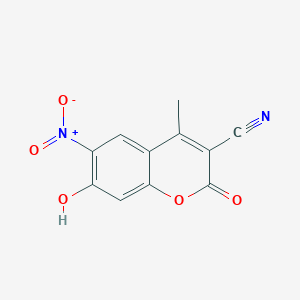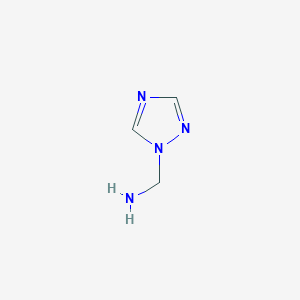
2,3-Dihydro-1H-indene-2,4,7-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indene-2,4,7-triamine is an organic compound with a unique structure that includes an indene backbone with three amine groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-indene-2,4,7-triamine typically involves multi-step organic reactions. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired triamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-2,4,7-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2,3-Dihydro-1H-indene-2,4,7-triamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s amine groups make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-indene-2,4,7-triamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can affect enzyme activity, protein binding, and other biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-indene-1-methanamine
- 4,7-Dimethyl-2,3-dihydro-1H-indene
- 2,3-Dihydro-1H-indene-1-one
Uniqueness
2,3-Dihydro-1H-indene-2,4,7-triamine is unique due to the presence of three amine groups, which provide multiple sites for chemical reactions and interactions. This makes it more versatile compared to similar compounds that may have fewer functional groups .
Properties
CAS No. |
917805-18-6 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-2,4,7-triamine |
InChI |
InChI=1S/C9H13N3/c10-5-3-6-7(4-5)9(12)2-1-8(6)11/h1-2,5H,3-4,10-12H2 |
InChI Key |
VYEBBNCFDMPQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C(C=CC(=C21)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)

![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)




![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
